molecular formula C24H27N3O4S B5355448 DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE

DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE

Cat. No.: B5355448
M. Wt: 453.6 g/mol
InChI Key: SUPDUHRKVINWPX-RMKNXTFCSA-N
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Description

DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl group, and the final coupling with the isophthalate moiety. Common reagents used in these reactions include piperazine, phenylpropenyl bromide, and dimethyl isophthalate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((4-METHOXYBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((3,5-DIMETHOXYBENZOYL)AMINO)ISOPHTHALATE

Uniqueness

DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE is unique due to its specific structural features, such as the presence of the piperazine ring and the phenylpropenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 5-[[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-30-22(28)19-15-20(23(29)31-2)17-21(16-19)25-24(32)27-13-11-26(12-14-27)10-6-9-18-7-4-3-5-8-18/h3-9,15-17H,10-14H2,1-2H3,(H,25,32)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPDUHRKVINWPX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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